2-Iodo-1-trityl-1H-imidazole

Regioselectivity Cross-Coupling Imidazole Functionalization

Researchers face low yields in imidazole C2 cross-coupling due to sluggish oxidative addition of bromo analogs and competing N-deprotonation. 2-Iodo-1-trityl-1H-imidazole solves both: the C2-iodo group ensures faster Pd(0) oxidative addition at 60-80°C for higher coupling yields, while the bulky N-trityl group directs lithiation exclusively to C2 and is cleaved under mild HCl/CH₃CN (94% yield) without disturbing sensitive iodo or aryl substituents. >30% yield advantage over N-benzyl/N-methyl analogs for 1,2-disubstituted imidazole library synthesis.

Molecular Formula C22H17IN2
Molecular Weight 436.3 g/mol
CAS No. 67478-46-0
Cat. No. B1298042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-1-trityl-1H-imidazole
CAS67478-46-0
Molecular FormulaC22H17IN2
Molecular Weight436.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4I
InChIInChI=1S/C22H17IN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
InChIKeyAAHIYUWXFHXGBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1-trityl-1H-imidazole: Physicochemical Identity & Specifications


2-Iodo-1-trityl-1H-imidazole (CAS 67478-46-0) is a heterocyclic building block composed of an imidazole ring substituted with an iodine atom at the C2 position and a bulky triphenylmethyl (trityl) group at the N1 position [1]. It is supplied as a light-sensitive solid with a molecular weight of 436.3 g/mol, a melting point of 170–171 °C, and is typically available at 95–98% purity from commercial sources . The compound serves as a dual-function intermediate: the iodine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions, while the trityl group acts as a sterically demanding, acid-labile protecting group that enhances solubility in organic solvents and directs regioselective functionalization at C2 .

2-Iodo-1-trityl-1H-imidazole: Differentiation from Analogs


Direct substitution with 2-bromo-1-trityl-1H-imidazole, 4-iodo-1-trityl-1H-imidazole, or N‑benzyl‑2‑iodoimidazole introduces significant liability in synthetic schemes. The C2‑iodo group exhibits a markedly lower carbon–halogen bond dissociation energy than the C2‑bromo group, translating to superior oxidative addition rates with palladium(0) catalysts and higher coupling yields [1]. The trityl protecting group provides unique steric control that is absent in N‑benzyl or N‑methyl analogs, a property that suppresses competing N‑deprotonation during C2 lithiation, enabling selective metal–halogen exchange [2]. Furthermore, the trityl group can be removed under mild acidic conditions without perturbing the iodine substituent, a critical requirement that is not met by protecting groups requiring reductive or basic removal conditions [3].

2-Iodo-1-trityl-1H-imidazole: Differentiation Evidence


C2 vs. C4/C5 Iodo Regioisomer Reactivity

The C2 position of 2-iodo-1-trityl-1H-imidazole is the most electrophilic site on the imidazole ring for palladium-catalyzed cross-coupling. While 4-iodo-1-trityl-1H-imidazole (CAS 96797-15-8) and 5-iodo-1-trityl-1H-imidazole (CAS 191544-97-5) can also participate in Suzuki–Miyaura reactions, studies on Pd-catalyzed arylations of haloimidazoles show that C2-iodo derivatives require significantly shorter reaction times and lower catalyst loadings for complete conversion compared to C4/C5 isomers [1]. This reactivity difference is quantified through comparative melting points that reflect distinct packing energies: the target compound melts at 170–171 °C, whereas 4-iodo-1-tritylimidazole melts at 222–225 °C, a difference of approximately 54 °C that impacts purification and formulation strategies [2].

Regioselectivity Cross-Coupling Imidazole Functionalization

C–I vs. C–Br Bond Reactivity in Pd Catalysis

The carbon–iodine bond in 2-iodo-1-trityl-1H-imidazole (bond dissociation energy ~57 kcal/mol for C–I vs. ~71 kcal/mol for C–Br in aryl halides) facilitates faster oxidative addition to Pd(0), the rate-determining step in cross-coupling [1]. This intrinsic reactivity difference is corroborated by a direct study of 2-iodoimidazole variants in Suzuki coupling, which reports efficient functionalization under mild conditions, whereas the corresponding bromo analogs often require elevated temperatures or more forcing conditions [2]. Commercial sourcing costs further differentiate the two: 2-bromo-1-tritylimidazole (mp 204–206 °C, density 1.27 g/cm³) is frequently more expensive per gram and less readily available in high purity at scale .

Carbon-Halogen Bond Strength Oxidative Addition Suzuki Coupling

Trityl vs. Benzyl/Methyl: C2 Lithiation Selectivity

The N‑trityl group in 2-iodo-1-trityl-1H-imidazole suppresses competing N‑deprotonation during C2 lithiation, a side reaction that severely lowers yields with N‑benzyl‑2‑iodoimidazole (CAS 129748-92-1) and N‑methyl‑2‑iodoimidazole (CAS 37067-95-1) [1]. In a comparative study on N‑alkyl‑2‑iodoimidazoles, only the trityl-protected variant allowed exclusive metal–halogen exchange at C2, whereas the benzyl analog gave complex product mixtures that required chromatographic purification and reduced the isolated yield by more than 30% [2]. The trityl group additionally raises the LogP from ~1.5 (for N‑methyl) to 5.5, providing a quantitative phase-partition advantage during aqueous workup [3].

Lithiation Selectivity Protecting Group N-Alkyl Imidazole

Acid-Labile Trityl Deprotection Orthogonality

The trityl group on 2-iodo-1-trityl-1H-imidazole is cleaved under mild acidic conditions (e.g., 80% aqueous acetic acid at room temperature or dilute HCl in acetonitrile) in near-quantitative yield, whereas N‑benzyl groups require hydrogenolysis and N‑methyl groups are inert under similar acidic conditions [1][2]. This orthogonality is critical when the iodine substituent or cross-coupled product is acid-stable but sensitive to hydrogenation or strong base. A patent on related N‑trityl imidazoles further quantifies that trityl deprotection with 3M HCl in acetonitrile at 25 °C for 72 hours proceeds in 94% yield, demonstrating practical synthetic utility [3].

Protecting Group Removal Deprotection Orthogonality Acid Sensitivity

2-Iodo-1-trityl-1H-imidazole: Application Scenarios


Palladium-Catalyzed C2 Arylation & Alkynylation

Utilize 2-iodo-1-trityl-1H-imidazole as the electrophilic partner in Pd(0)-catalyzed cross-coupling to install aryl, heteroaryl, or alkynyl groups at the imidazole C2 position. The lower C–I bond dissociation energy relative to the 2‑bromo analog enables faster oxidative addition and higher turnover at 60–80 °C [1]. After coupling, the trityl group is removed under mild HCl/CH₃CN conditions (94% yield) to unmask the N‑H imidazole without product degradation [2].

Regioselective C2 Lithiation for Disubstitution

The bulky N‑trityl group directs lithiation exclusively to C2, suppressing the N‑deprotonation that plagues N‑benzyl and N‑methyl analogs. This enables quantitative metal–halogen exchange with n‑BuLi or EtMgBr, after which the 2‑lithio intermediate can be quenched with electrophiles to introduce a second substituent in a one‑pot protocol with >70% overall yield. The >30% yield advantage over less hindered N‑protecting groups makes this the optimal substrate for library synthesis of 1,2‑disubstituted imidazoles [3].

Acid-Orthogonal Deprotection for Imidazole Pharmacophores

In multi‑step medicinal chemistry campaigns, the trityl group serves as an acid‑labile masking group that can be selectively removed in the final stage without perturbing sensitive iodo or aryl substituents. This is especially critical when synthesizing protein farnesyltransferase inhibitors, where 2‑iodo imidazole building blocks undergo Suzuki coupling to introduce complex alkyl chains that must survive subsequent acidic deprotection [1]. Neither N‑benzyl (requires hydrogenolysis) nor N‑methyl (inert to acid) analogs can match this orthogonal deprotection profile.

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